![molecular formula C13H21ClO2Si B14185197 {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane CAS No. 922735-40-8](/img/structure/B14185197.png)
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a benzyloxy group, a chloropropane moiety, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane typically involves the reaction of (2R)-1-(benzyloxy)-3-chloropropan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(2R)-1-(Benzyloxy)-3-chloropropan-2-ol+Trimethylsilyl chloride→[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy(trimethyl)silane+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloropropane moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.
Hydrolysis: (2R)-1-(Benzyloxy)-3-chloropropan-2-ol.
Oxidation: Benzaldehyde or benzoic acid.
Applications De Recherche Scientifique
Chemistry
Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols in multi-step organic syntheses.
Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry
Material Science: Utilized in the preparation of silicon-based materials and coatings.
Mécanisme D'action
The mechanism by which {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In hydrolysis, the trimethylsilyl group is cleaved, releasing the corresponding alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(triethyl)silane: Similar structure but with triethylsilyl group instead of trimethylsilyl.
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(dimethyl)silane: Similar structure but with dimethylsilyl group instead of trimethylsilyl.
Uniqueness
The presence of the trimethylsilyl group in {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane provides unique reactivity and stability compared to its analogs with different silyl groups. This makes it particularly useful as a protecting group and intermediate in organic synthesis.
Propriétés
Numéro CAS |
922735-40-8 |
|---|---|
Formule moléculaire |
C13H21ClO2Si |
Poids moléculaire |
272.84 g/mol |
Nom IUPAC |
[(2R)-1-chloro-3-phenylmethoxypropan-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H21ClO2Si/c1-17(2,3)16-13(9-14)11-15-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
Clé InChI |
MAVBPTVXOKVTKN-ZDUSSCGKSA-N |
SMILES isomérique |
C[Si](C)(C)O[C@H](COCC1=CC=CC=C1)CCl |
SMILES canonique |
C[Si](C)(C)OC(COCC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)
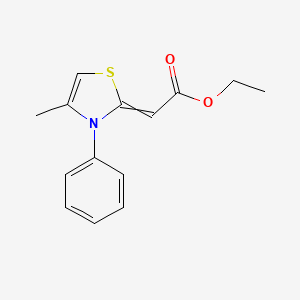

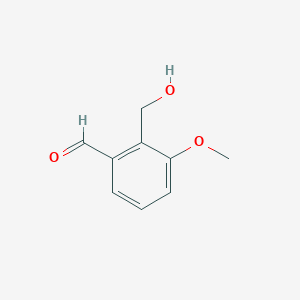
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)
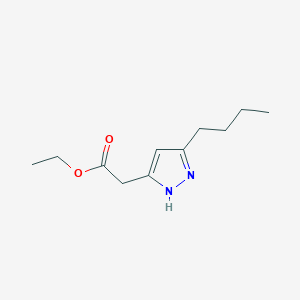
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)
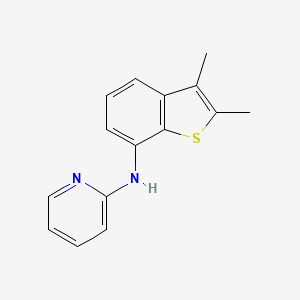

![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
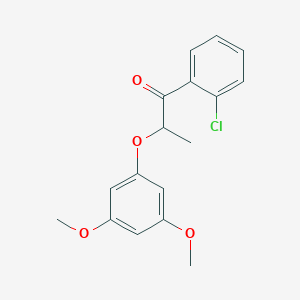
![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)
